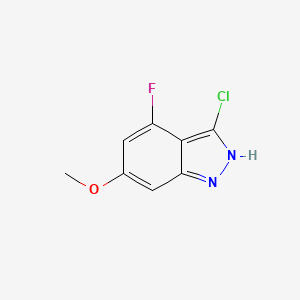

4-Fluoro-6-methoxy-3-chloro-1H-indazole

Description

4-Fluoro-6-methoxy-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a unique combination of fluorine, methoxy, and chlorine substituents, which can influence its chemical properties and biological activities.

Properties

IUPAC Name |

3-chloro-4-fluoro-6-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORXCSBRJPZSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methoxy-3-chloro-1H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes. One common method includes the reaction of 4-fluoro-2-methoxybenzaldehyde with 3-chlorophenylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-methoxy-3-chloro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine, methoxy, and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as halogens for electrophilic substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Cyclization Reactions: Catalysts such as palladium or copper can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole, while oxidation can produce an indazole with additional oxygen-containing functional groups .

Scientific Research Applications

4-Fluoro-6-methoxy-3-chloro-1H-indazole has several scientific research applications:

Medicinal Chemistry: It serves as a core structure for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

Chemical Biology: It can be employed as a probe to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxy-3-chloro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine, methoxy, and chlorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Fluoro-6-methoxy-1H-indazole

- 3-Chloro-1H-indazole

- 6-Methoxy-1H-indazole

Uniqueness

4-Fluoro-6-methoxy-3-chloro-1H-indazole is unique due to the specific combination of fluorine, methoxy, and chlorine substituents. This combination can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives. The presence of these substituents can enhance its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for drug development .

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-6-methoxy-3-chloro-1H-indazole, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves cyclocondensation of precursors such as substituted benzohydrazides and ketones. For example, refluxing 4-fluorobenzohydrazide with methoxy-substituted propiophenone derivatives in absolute ethanol or DMSO under controlled pH (4–6) for 18–24 hours achieves cyclization. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires precise control of temperature (70–90°C), solvent polarity, and stoichiometric ratios of reactants .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodology :

- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., fluorine at C4, methoxy at C6, chlorine at C3) via characteristic splitting patterns and coupling constants.

- X-ray crystallography : Using SHELX software (e.g., SHELXL) resolves bond lengths (e.g., C-F ≈ 1.34 Å) and hydrogen-bonding networks, confirming solid-state stability .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.05) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term) in airtight containers with desiccants. Monitor degradation via HPLC (C18 column, methanol-water mobile phase) over 6–12 months. Stability is influenced by substituents; for example, electron-withdrawing groups like chlorine enhance resistance to hydrolysis .

Advanced Research Questions

Q. How do substituent effects (fluoro, methoxy, chloro) influence biological activity and structure-activity relationships (SAR)?

- Methodology :

- Hydrogen-bonding analysis : Fluorine at C4 enhances metabolic stability by reducing CYP450-mediated oxidation. Methoxy at C6 increases lipophilicity (logP ~2.5), improving membrane permeability. Chlorine at C3 may sterically hinder enzymatic dehalogenation.

- Comparative assays : Test analogs (e.g., 3-nitro or 6-bromo derivatives) in enzyme inhibition assays (e.g., kinase or protease targets) to quantify substituent contributions to IC₅₀ values .

Q. What strategies resolve contradictions in reported spectroscopic data or crystallographic parameters?

- Methodology :

- Cross-validation : Replicate synthesis and characterization using identical conditions (solvent, temperature) as conflicting studies.

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify outliers. For crystallography, refine SHELXL parameters to resolve discrepancies in bond angles (e.g., indazole ring planarity) .

Q. Which computational methods predict electronic properties and reactivity for drug design?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites. Solvent effects (PCM model) predict solvation free energy for bioavailability.

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., PARP-1), guided by crystallographic data .

Q. How can enzymatic interaction studies elucidate mechanisms of action?

- Methodology :

- Kinetic assays : Measure Kᵢ values via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) under varied inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.